molecular formula C7H8O4 B6589593 methyl 2,5-dioxocyclopentane-1-carboxylate CAS No. 2825007-84-7

methyl 2,5-dioxocyclopentane-1-carboxylate

Cat. No.: B6589593
CAS No.: 2825007-84-7
M. Wt: 156.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dioxocyclopentane-1-carboxylate is an organic compound with the molecular formula C7H8O4. It is a derivative of cyclopentanone and is characterized by the presence of two oxo groups at positions 2 and 5 of the cyclopentane ring, along with a carboxylate ester group at position 1. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dioxocyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a base catalyst such as potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is isolated by distillation or recrystallization .

Another method involves the cyclization of dimethyl adipate using sodium methoxide as a base. This reaction also proceeds under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid-supported catalysts, such as potassium fluoride on alumina, can enhance the efficiency of the reaction and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dioxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl 2,5-dioxocyclopentane-1-carboxylate depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing transformation through enzyme-catalyzed reactions. In organic synthesis, it serves as a reactive intermediate, participating in various chemical reactions to form more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-dioxocyclopentane-1-carboxylate is unique due to the presence of two oxo groups and a carboxylate ester group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

2825007-84-7

Molecular Formula

C7H8O4

Molecular Weight

156.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.